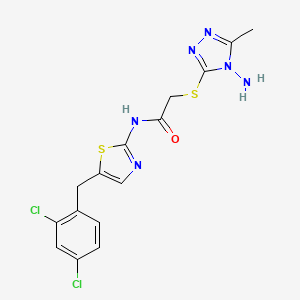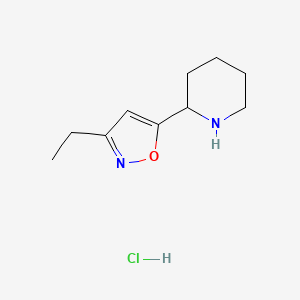
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, any common names, and the class of compounds it belongs to.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The compound is involved in the synthesis of versatile thioureido-acetamides, which are key intermediates for producing a wide range of heterocyclic compounds. These include imidazo[1,2-c]pyrimidines, 2-iminothiazoles, and thioparabanic acids through one-pot cascade reactions. These reactions demonstrate excellent atom economy and provide benign new accesses to important heterocycles, highlighting the compound's utility in creating structurally diverse molecules with potential biological activity (Schmeyers & Kaupp, 2002).
Anticancer Activity
Derivatives of the compound have shown considerable anticancer activity. Specific analogs were evaluated against a panel of about 60 human tumor cell lines, demonstrating significant activity against various cancer types. This suggests the compound's derivatives as promising scaffolds for developing new anticancer agents. The structural variations within these derivatives offer insights into the structure-activity relationships that govern their anticancer efficacy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Effects
Another research avenue explores the antimicrobial effects of thiazole derivatives, including those related to the compound . These derivatives have been assessed against various foodborne pathogens, Candida species, and Aspergillus and Penicillium fungi. The study indicates considerable antimicrobial potential, suggesting applications in combating microbial resistance and developing new antimicrobial agents (Cankilic & Yurttaş, 2017).
Safety And Hazards
This would involve a discussion of any safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with the compound.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, I would recommend consulting a variety of sources, including textbooks, scientific articles, and reputable online databases. Please also note that handling chemical compounds should always be done in accordance with appropriate safety protocols and under the supervision of a trained professional.
Eigenschaften
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6OS2/c1-8-21-22-15(23(8)18)25-7-13(24)20-14-19-6-11(26-14)4-9-2-3-10(16)5-12(9)17/h2-3,5-6H,4,7,18H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQGASPFWUGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2918439.png)




![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![2-(ethylthio)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2918450.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)

![N-[4-(aminomethyl)phenyl]-2-hydroxybenzamide hydrochloride](/img/structure/B2918457.png)
![2-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2918459.png)
![N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2918462.png)